molecular formula C11H9F5O2S B14050301 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14050301
M. Wt: 300.25 g/mol
InChI Key: VIQWRGIWUKIDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.

    Attachment of the propan-1-one moiety: The functionalized phenyl ring is then subjected to a Friedel-Crafts acylation reaction to introduce the propan-1-one group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and trifluoromethylthio groups on the phenyl ring

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5O2S/c1-2-7(17)6-3-4-9(19-11(14,15)16)8(5-6)18-10(12)13/h3-5,10H,2H2,1H3

InChI Key

VIQWRGIWUKIDBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)OC(F)F

Origin of Product

United States

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